Lapatinib-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

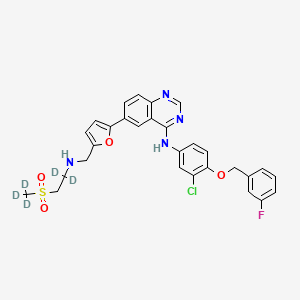

Molecular Formula |

C29H26ClFN4O4S |

|---|---|

Molecular Weight |

586.1 g/mol |

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[1,1-dideuterio-2-(trideuteriomethylsulfonyl)ethyl]amino]methyl]furan-2-yl]quinazolin-4-amine |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i1D3,11D2 |

InChI Key |

BCFGMOOMADDAQU-JIZANVDTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)CC([2H])([2H])NCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lapatinib-d5 and its Core Application in Lapatinib Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lapatinib and its deuterated analog, Lapatinib-d5. Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1][2][3][4] Its primary clinical application is in the treatment of advanced or metastatic HER2-positive breast cancer.[4][5] this compound serves as a critical analytical tool, functioning as an internal standard for the accurate quantification of Lapatinib in biological matrices during pharmacokinetic and other analytical studies.[6][7][8][9][10] This guide will delve into the mechanism of action of Lapatinib, present key quantitative data, detail relevant experimental protocols, and provide visual representations of its signaling pathways and associated experimental workflows.

Introduction to Lapatinib and this compound

Lapatinib is a small-molecule inhibitor belonging to the 4-anilinoquinazoline class of kinase inhibitors.[4] It is used in combination with other chemotherapeutic agents, such as capecitabine or letrozole, for the treatment of patients with advanced or metastatic breast cancer whose tumors overexpress HER2.[4][5] The overexpression of HER2, a member of the human epidermal growth factor receptor family, is a key driver of tumor growth in certain types of breast cancer.[1]

This compound is a stable, deuterium-labeled isotopologue of Lapatinib. In mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is essential for correcting for variability in sample preparation and instrument response.[9][10] this compound, being chemically identical to Lapatinib but with a different mass, co-elutes with Lapatinib and experiences similar ionization efficiency and matrix effects, thereby enabling highly accurate and precise quantification of Lapatinib in complex biological samples like plasma.[6][7][8][9][10]

Mechanism of Action

Lapatinib functions as a reversible, competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2.[2][3][4] It binds to the ATP-binding pocket of these receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[4] The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.[2][4]

The two primary signaling cascades affected by Lapatinib are:

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, involving proteins such as Raf, MEK, and ERK, is crucial for cell proliferation.[4][5]

-

The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway plays a significant role in promoting cell survival and inhibiting apoptosis.[2][4]

By blocking both of these critical pathways, Lapatinib exerts its potent anti-tumor effects in HER2-overexpressing cancers.

Quantitative Data

In Vitro Potency

The inhibitory activity of Lapatinib has been quantified in various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target/Cell Line | IC50 Value | Assay Type | Reference |

| Purified EGFR (ErbB1) | 10.2 nM | Cell-free kinase assay | [1] |

| Purified HER2 (ErbB2) | 9.8 nM | Cell-free kinase assay | [1] |

| Purified EGFR | 3 nM | Cell-free kinase assay | [2] |

| Purified HER2 | 13 nM | Cell-free kinase assay | [2] |

| HER2-overexpressing BT-474 cells | 0.046 µmol/L | WST-1 cell viability assay | [11] |

| HER2-overexpressing SK-BR-3 cells | 0.079 µmol/L | WST-1 cell viability assay | [11] |

| EGFR-overexpressing HN5 cells | 170 nM (EGFR autophosphorylation) | Cellular assay | [12] |

| HER2-overexpressing BT474 cells | 60 nM (HER2 autophosphorylation) | Cellular assay | [12] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Lapatinib in combination with other agents for the treatment of HER2-positive metastatic breast cancer.

| Trial / Study | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |

| Phase III Randomized Trial (EGF100151) | Lapatinib + Capecitabine vs. Capecitabine alone | 6.2 months vs. 4.3 months | 23.7% vs. 13.9% | [13] |

| Retrospective Study (after TDM-1) | Lapatinib + Capecitabine | 5.5 months | 22.3% | [14] |

| DETECT III Trial | Standard Therapy + Lapatinib vs. Standard Therapy | Modest, insignificant improvement | Not significantly different | [15] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of Lapatinib on the kinase activity of purified EGFR and HER2.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., 50 mM MOPS, pH 7.5), MnCl2, ATP, a peptide substrate, and varying concentrations of Lapatinib.

-

Enzyme Addition: Initiate the reaction by adding the purified intracellular kinase domain of either EGFR or HER2.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for the phosphorylation of the substrate.

-

Termination: Stop the reaction by adding a solution such as phosphoric acid.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using methods such as a filter-binding assay with radiolabeled ATP ([γ-33P]ATP) followed by scintillation counting, or by using specific antibodies in an ELISA-based format.

-

Data Analysis: Plot the percentage of kinase inhibition against the Lapatinib concentration to determine the IC50 value.

Cell Proliferation Assay (WST-1 or CCK-8)

Objective: To assess the effect of Lapatinib on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., BT-474, SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Lapatinib and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period, typically 48-72 hours.

-

Reagent Addition: Add a cell proliferation reagent such as WST-1 or CCK-8 to each well. These reagents are converted into a colored formazan dye by metabolically active cells.

-

Incubation: Incubate for 1-4 hours to allow for color development.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against Lapatinib concentration to determine the IC50 value.[16][17][18]

Western Blotting for Protein Phosphorylation

Objective: To analyze the effect of Lapatinib on the phosphorylation status of EGFR, HER2, and downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with Lapatinib for a specified time. Subsequently, wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-HER2, phospho-Akt) and total protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation levels.[19][20][21][22][23]

Visualizations

Signaling Pathways

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 8. ptfarm.pl [ptfarm.pl]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit - ecancer [ecancer.org]

- 14. Efficacy of Lapatinib Plus Capecitabine After TDM-1 in HER2-Positive Metastatic Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lapatinib Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs - The ASCO Post [ascopost.com]

- 16. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lapatinib Inhibits Breast Cancer Cell Proliferation by Influencing PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lapatinib | Cell Signaling Technology [cellsignal.com]

- 22. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Brea… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Chemical Structure and Properties of Lapatinib-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lapatinib-d5, a deuterated isotopologue of the potent dual tyrosine kinase inhibitor, Lapatinib. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical and pharmacokinetic studies. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and explores the biochemical pathways influenced by its non-deuterated parent compound.

Introduction

Lapatinib is a small molecule inhibitor of the intracellular tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR, or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu, or ErbB2).[1] By targeting these receptors, Lapatinib disrupts downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2] This mechanism of action makes it an effective therapeutic agent in the treatment of HER2-positive breast cancer and other solid tumors.

This compound is a stable isotope-labeled version of Lapatinib, where five hydrogen atoms are replaced by deuterium.[3] This isotopic substitution results in a compound that is chemically identical to Lapatinib but has a higher molecular weight. This property makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure Lapatinib concentrations in biological matrices.[3]

Chemical Structure and Physicochemical Properties

The core structure of this compound is a 4-anilinoquinazoline derivative. The IUPAC name for this compound is N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine-D5.[3] While the precise location of the five deuterium atoms can vary depending on the synthesis, they are typically placed on a part of the molecule not prone to metabolic exchange, such as one of the aromatic rings, to ensure stability.

Table 1: Physicochemical Properties of Lapatinib

| Property | Value | Reference |

| Molecular Formula (Lapatinib) | C₂₉H₂₆ClFN₄O₄S | [4] |

| Molecular Weight (Lapatinib) | 581.1 g/mol | |

| Molecular Formula (this compound) | C₂₉H₂₁D₅ClFN₄O₄S | [3] |

| Molecular Weight (this compound) | 586.10 g/mol | [3] |

| Appearance | Yellow solid | [5] |

| Water Solubility | 0.007 mg/mL at 25°C | [5] |

| LogP | 5.4 | |

| pKa₁ (amine) | 3.80 | |

| pKa₂ (amine) | 7.20 |

Quantitative Data

In Vitro Potency of Lapatinib

Lapatinib is a potent inhibitor of both EGFR and HER2 tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) from in vitro assays are summarized below.

Table 2: In Vitro IC₅₀ Values of Lapatinib

| Target Kinase | IC₅₀ (Cell-free assay) | Reference |

| EGFR (ErbB1) | 3 nM - 10.8 nM | [6] |

| HER2 (ErbB2) | 9.2 nM - 13 nM | [6] |

| HER4 (ErbB4) | 347 nM |

Pharmacokinetic Parameters of Lapatinib

The pharmacokinetic properties of Lapatinib have been studied in both preclinical animal models and human clinical trials. A summary of key parameters is provided below.

Table 3: Pharmacokinetic Parameters of Lapatinib

| Species | Dose | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | T₁/₂ (h) | Reference |

| Human | 250 mg oral | 349 | 4410 | 14.8 | |

| Mouse | 100 mg/kg oral | ~800 | Not Reported | Not Reported |

Signaling Pathway and Mechanism of Action

Lapatinib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This binding prevents the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling cascades that promote tumor growth and survival. The diagram below illustrates the signaling pathway and the point of inhibition by Lapatinib.

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, modifying established procedures for Lapatinib synthesis by incorporating a deuterated starting material.[7][8] The following is a proposed workflow.

References

- 1. Lapatinib - Wikipedia [en.wikipedia.org]

- 2. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Deuterium-Labeled Lapatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterium-labeled Lapatinib, a dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Deuterium-labeled internal standards are crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. This document details the synthetic strategies, purification protocols, and analytical characterization required to produce high-purity deuterated Lapatinib.

Introduction to Deuterium-Labeled Lapatinib

Lapatinib is a potent small molecule inhibitor used in the treatment of HER2-positive breast cancer. Deuterium-labeled Lapatinib, such as [D6]-Lapatinib, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. The introduction of deuterium atoms results in a mass shift without significantly altering the physicochemical properties of the molecule, allowing for precise quantification in complex biological matrices. The common positions for deuterium labeling in Lapatinib are on the 3-fluorophenyl ring and the methoxy group of the benzyl ether moiety.

Synthesis of Deuterium-Labeled Lapatinib

The synthesis of deuterium-labeled Lapatinib involves the preparation of deuterated intermediates followed by their assembly into the final molecule. A plausible synthetic route is outlined below, based on established non-deuterated Lapatinib synthesis protocols and general methods for deuterium incorporation.

2.1. Synthesis of Deuterated Intermediates

The key deuterated intermediate required is a deuterated analogue of 3-chloro-4-((3-fluorobenzyl)oxy)aniline. This can be achieved by coupling a deuterated 3-fluorobenzyl bromide with 2-chloro-4-nitrophenol, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of [D4]-3-Fluorobenzyl Bromide

A potential route to [D4]-3-fluorobenzyl bromide involves the deuteration of 3-fluorobenzoic acid followed by reduction and bromination.

-

Step 1: Deuteration of 3-Fluorobenzoic Acid. 3-Fluorobenzoic acid can be subjected to H/D exchange reactions at the aromatic positions under acidic or metal-catalyzed conditions.

-

Step 2: Reduction to [D4]-3-Fluorobenzyl Alcohol. The resulting deuterated carboxylic acid is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum deuteride (LiAlD₄) to introduce the deuterium at the benzylic position as well.

-

Step 3: Bromination to [D4]-3-Fluorobenzyl Bromide. The deuterated alcohol is then converted to the bromide using a brominating agent like phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of [D2]-methoxy-containing Intermediate

To introduce deuterium into the methoxy group, a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or iodomethane-d₃ (CD₃I), would be used in the ether synthesis step.

2.2. Assembly of the Deuterium-Labeled Lapatinib Core

The synthesis of the Lapatinib core generally follows a multi-step sequence involving the construction of the quinazoline ring system, followed by coupling with the side chains. A practical synthesis of non-labeled Lapatinib has been reported with an overall yield of 48% over five steps.[1] A similar approach can be adapted using the deuterated intermediates.

Experimental Protocol: Synthesis of Deuterium-Labeled Lapatinib

-

Step 1: Condensation and Cyclization. A deuterated aniline intermediate, such as [D4]-3-chloro-4-((3-fluorobenzyl)oxy)aniline, is reacted with a suitable precursor to form the quinazoline core.

-

Step 2: Suzuki Coupling. A palladium-catalyzed Suzuki coupling is a common method to introduce the furan ring system at the 6-position of the quinazoline core.[1]

-

Step 3: Reductive Amination. The final side chain is attached via reductive amination.[1]

Table 1: Summary of a Practical Synthesis of Non-Labeled Lapatinib [1]

| Step | Reaction | Reagents | Yield |

| 1 | Chlorination | - | 88% |

| 2 | Suzuki Coupling | 5-formyl-2-furylboronic acid, Pd/C | 96% |

| 3 | Reductive Amination | 2-(methylsulfone)ethylamine | 94% |

| 4 | Salt Formation | p-toluenesulfonic acid monohydrate | 87% |

| 5 | Crystallization | THF-water (8:2) | 70% |

| Overall | 48% |

Note: The yields for the synthesis of deuterium-labeled Lapatinib may vary and would require optimization.

Purification of Deuterium-Labeled Lapatinib

Purification of the final deuterium-labeled Lapatinib is critical to ensure high chemical and isotopic purity. A combination of crystallization and chromatographic techniques is typically employed.

3.1. Crystallization

Crystallization is an effective method for purifying the final product and its intermediates. For non-labeled Lapatinib, crystallization from a mixture of THF and water has been reported to yield high-purity material.[1] Similar solvent systems can be explored for the deuterated analogue.

Experimental Protocol: Purification by Crystallization

-

Dissolve the crude deuterium-labeled Lapatinib in a minimal amount of a suitable solvent system (e.g., a mixture of an organic solvent and water) at an elevated temperature.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a cold solvent to remove residual impurities.

-

Dry the crystals under vacuum.

3.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of deuterium-labeled Lapatinib to achieve high purity levels required for its use as an internal standard.

Experimental Protocol: Preparative RP-HPLC Purification

-

Column: A C18 stationary phase is commonly used for the purification of Lapatinib and related compounds.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate, is typically employed. A reported analytical method for Lapatinib uses a mobile phase of acetonitrile and water (50:50 v/v).[2]

-

Detection: UV detection at a wavelength of around 232 nm is suitable for Lapatinib.[2]

-

Fraction Collection: Fractions containing the pure deuterium-labeled Lapatinib are collected, combined, and the solvent is removed under reduced pressure.

Table 2: Example of Analytical HPLC Method for Lapatinib [2]

| Parameter | Condition |

| Column | ODS C-18 RP column (4.6 mm i.d. × 250 mm) |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | 232 nm |

| Retention Time | 4.25 ± 0.05 min |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterium-labeled Lapatinib.

4.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to determine the degree of deuterium incorporation.[3] The mass spectrum will show a mass shift corresponding to the number of deuterium atoms incorporated.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions of deuterium labeling will be absent or significantly reduced in intensity.

Lapatinib Signaling Pathway

Lapatinib is a dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[3][4] Upon binding of a ligand, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Lapatinib competitively binds to the ATP-binding site in the intracellular kinase domain of EGFR and HER2, thereby inhibiting their kinase activity and blocking downstream signaling.[4] The primary signaling pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.

Experimental Workflow

The overall workflow for the synthesis and purification of deuterium-labeled Lapatinib involves a series of sequential steps, from the synthesis of deuterated starting materials to the final analytical characterization of the pure product.

Caption: Workflow for Deuterium-Labeled Lapatinib Synthesis.

Conclusion

The synthesis and purification of deuterium-labeled Lapatinib require a meticulous multi-step process involving the preparation of deuterated intermediates, their assembly into the final product, and rigorous purification and analytical characterization. This technical guide provides a framework for researchers and drug development professionals to produce high-purity deuterium-labeled Lapatinib, an essential tool for advancing the clinical development and understanding of this important anticancer agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Lapatinib-d5: A Technical Guide to Its Significance and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Lapatinib-d5, a deuterated analog of the tyrosine kinase inhibitor, Lapatinib. It details the critical role of isotopic purity in ensuring accuracy and reliability in bioanalytical and pharmacokinetic studies, outlines the experimental methods for its determination, and illustrates the biochemical pathways central to Lapatinib's mechanism of action.

The Critical Role of this compound in Modern Bioanalysis

This compound is the deuterium-labeled version of Lapatinib, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) kinases.[1][2] Its primary application in drug development and clinical research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4]

The use of a SIL-IS is considered the gold standard in bioanalysis.[5] An ideal deuterated internal standard co-elutes with the non-labeled analyte and shares identical extraction recovery and ionization response, thereby correcting for variability during sample preparation and analysis.[6] This normalization is crucial for mitigating matrix effects—the suppression or enhancement of ionization caused by other components in a biological sample—which can significantly impact data reliability. The use of a high-quality SIL-IS like this compound enhances assay robustness, increases throughput, and is strongly preferred by regulatory agencies such as the European Medicines Agency (EMA).[7]

Mechanism of Action: The Lapatinib Signaling Pathway

Lapatinib exerts its anti-cancer effects by targeting the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2 (ERBB2) receptors.[1][2] By binding to the ATP-binding site within these receptors, Lapatinib prevents autophosphorylation and subsequent activation of downstream signaling cascades.[8] The two primary pathways inhibited are the PI3K/Akt pathway, which promotes cell survival, and the RAS/RAF/MAPK pathway, which stimulates cell proliferation.[2][8] This dual inhibition leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[2]

The Significance of High Isotopic Purity

Isotopic purity is a critical quality attribute of this compound. It is practically impossible to synthesize a compound with 100% isotopic enrichment, resulting in a mixture of isotopologues—molecules that are chemically identical but differ in their number of deuterium atoms (e.g., d5, d4, d3, etc.).[9] The most significant impurity is the presence of the unlabeled analyte, Lapatinib (d0).

The presence of unlabeled Lapatinib as an impurity in the deuterated internal standard can contribute to the analytical signal of the actual analyte being measured.[10] This interference leads to an overestimation of the analyte's concentration, generating erroneous and unreliable pharmacokinetic data.[10] Therefore, manufacturers must adhere to stringent specifications to minimize the level of the unlabeled drug in the deuterated standard.[10] High isotopic purity ensures a clean, distinct signal for the internal standard, which is essential for the accuracy and precision of the bioanalytical method.

Quantitative Data: Representative Isotopic Distribution

The following table summarizes a typical, high-purity specification for this compound, illustrating the distribution of its major isotopologues. The goal is to maximize the abundance of the desired d5 species while minimizing the d0 species.

| Isotopologue | Mass Shift | Representative Abundance (%) | Significance |

| Lapatinib-d0 | +0 | < 0.1% | Critical impurity; directly interferes with analyte quantification.[10] |

| Lapatinib-d1 | +1 | < 0.5% | Minor isotopologue, minimal impact. |

| Lapatinib-d2 | +2 | < 1.0% | Minor isotopologue, minimal impact. |

| Lapatinib-d3 | +3 | < 2.0% | Minor isotopologue. |

| Lapatinib-d4 | +4 | ~ 5.0% | Precursor isotopologue. |

| This compound | +5 | > 98% | Desired deuterated species. |

Experimental Protocols for Purity Determination

The isotopic purity and structural integrity of deuterated compounds like this compound are typically confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Workflow for Isotopic Purity Analysis

The general workflow involves sample analysis by a high-resolution instrument, followed by data processing to determine the relative abundance of each isotopologue.

Detailed Methodologies

A. High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a rapid, highly sensitive, and cost-effective method for characterizing isotopic purity.[12][13]

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Chromatographic Separation (LC-HRMS) :

-

Column : Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[14]

-

Mobile Phase : Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.[15]

-

Flow Rate : Set a flow rate of approximately 0.4 mL/min.[14]

-

Injection Volume : Inject a small volume (e.g., 2-5 µL) onto the column.[15]

-

-

Mass Spectrometric Detection :

-

Ionization : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[15]

-

Acquisition : Perform a full scan analysis using a high-resolution instrument (e.g., Orbitrap or TOF) with a resolution setting of ≥70,000 to clearly resolve the isotopic peaks.[13][15]

-

m/z Range : Scan a mass range that includes the protonated molecular ions of all expected isotopologues of Lapatinib (e.g., m/z 581 to 587 for d0 to d5).

-

-

Data Analysis :

-

Extract the ion chromatograms for each H/D isotopolog ion (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species by dividing its peak area by the sum of all isotopologue peak areas. The isotopic purity is the relative abundance of the d5 species.[12]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structural integrity and the specific positions of the deuterium labels, which is crucial as labels on exchangeable sites (like -OH or -NH) are not stable.[11][16]

-

Sample Preparation : Dissolve a precisely weighed amount of this compound and a suitable internal standard in a deuterated solvent (e.g., DMSO-d6) and place it in an NMR tube.[17]

-

Data Acquisition :

-

Data Analysis :

-

Integrate the peak areas of relevant signals in the spectrum.

-

By comparing the integral of a proton signal in the deuterated compound to a non-deuterated reference signal within the same molecule (or to an internal standard), the degree of deuteration at a specific site can be calculated.[19]

-

Conclusion

The isotopic purity of this compound is a cornerstone of its function as a reliable internal standard in high-stakes clinical and preclinical research. A high degree of enrichment, particularly with minimal presence of the unlabeled d0 isotopologue, is essential for preventing analytical interference and ensuring the generation of accurate, precise, and reproducible quantitative data. The rigorous analytical characterization of this compound using advanced techniques like HRMS and NMR is a mandatory step to validate its quality and fitness for purpose in the development of therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 3. veeprho.com [veeprho.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 17. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Lapatinib in Human Plasma by LC-MS/MS using Lapatinib-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is an oral dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Accurate quantification of Lapatinib in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring optimal dosing and patient safety.[3][4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Lapatinib in human plasma, utilizing its stable isotope-labeled analog, Lapatinib-d5, as the internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting inter-individual variability in sample recovery and matrix effects, thereby enhancing the accuracy and precision of the assay.[6][7]

Lapatinib is known to be highly bound to plasma proteins such as albumin and alpha-1 acid glycoprotein (>99%).[1] This high degree of protein binding can lead to significant variability in extraction recovery between plasma samples from different individuals.[6] The methodology presented herein employs a straightforward sample preparation technique and a sensitive LC-MS/MS detection method, making it suitable for high-throughput analysis in a clinical or research setting.

Experimental

Materials and Reagents

-

Lapatinib (reference standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free, sourced from an accredited biobank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Lapatinib and this compound were prepared in methanol.[4] Working solutions were made by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of Lapatinib into blank human plasma.[4] A typical calibration curve range for Lapatinib in human plasma is from 2.5 ng/mL to 1000 ng/mL or 5 ng/mL to 5000 ng/mL.[6][8]

Sample Preparation

Two primary methods for sample preparation are widely used: protein precipitation (PPT) and liquid-liquid extraction (LLE).

-

Protein Precipitation (PPT): To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard (this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[8]

-

Liquid-Liquid Extraction (LLE): To a 100 µL aliquot of plasma, add the internal standard solution followed by 1 mL of an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[4][5][9] Vortex vigorously for 5 minutes. Centrifuge to separate the layers. Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.

The choice between PPT and LLE depends on the required sensitivity and the need to minimize matrix effects. LLE generally provides a cleaner extract.

Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column, such as a Zorbax SB-C18 (50 x 2.1 mm, 5 µm) or equivalent, is suitable for separation.[8][9]

-

Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase composition is a mixture of acetonitrile and an aqueous buffer like 5 mM ammonium formate with 0.1% formic acid.[3][5]

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lapatinib: m/z 581.1 → 365.1[1]

-

This compound: The precursor ion will be m/z 586.1. The product ion will likely be the same as the unlabeled compound, m/z 365.1, assuming the deuterium atoms are on a part of the molecule that is not lost during fragmentation. Alternatively, a transition to m/z 367.1 has also been reported for a deuterated analog.[1] It is essential to optimize the MRM transitions on the specific instrument being used.

-

Method Validation

The bioanalytical method was validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, compiled from various validated procedures.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Analyte | Lapatinib |

| Internal Standard | This compound |

| Calibration Range | 5 - 5000 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Linearity Model | Linear, weighted (1/x²) |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 15 | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC | 800 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 4000 | < 10% | ± 10% | < 10% | ± 10% |

Data presented are representative values based on published literature.[6][10]

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 15 | > 70% | Within ± 15% |

| High QC | 4000 | > 70% | Within ± 15% |

The use of a stable isotope-labeled internal standard is crucial to compensate for variability in recovery and matrix effects.[6][7]

Experimental Protocols and Visualizations

Lapatinib Signaling Pathway

Lapatinib inhibits the tyrosine kinase activity of EGFR and HER2, blocking downstream signaling pathways involved in cell proliferation and survival.

References

- 1. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAPATINIB IN HUMAN PLASMA BY LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. ejbps.com [ejbps.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Bioanalytical Method for Lapatinib Quantification in Human Plasma using Lapatinib-d5 by LC-MS/MS

Application Note and Protocol

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2] By inhibiting these pathways, Lapatinib disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.[2][3][4] This mechanism makes it a key therapeutic agent in the treatment of HER2-positive breast cancer.[2]

Accurate quantification of Lapatinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed, validated bioanalytical method for the determination of Lapatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Lapatinib-d5, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[5]

Mechanism of Action: Lapatinib Signaling Pathway

Lapatinib exerts its anti-tumor activity by binding to the intracellular ATP-binding site of EGFR and HER2, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This blockade inhibits cancer cell proliferation and promotes apoptosis.

Caption: Lapatinib inhibits EGFR/HER2, blocking PI3K/Akt and MAPK pathways.

Experimental Protocol

This protocol outlines the procedure for the quantification of Lapatinib in human plasma, including sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Lapatinib reference standard (purity >99%)

-

This compound internal standard (IS) (purity >99%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

-

All other chemicals and solvents should be of analytical grade or higher.

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Stock and Working Solutions

-

Lapatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Lapatinib in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Lapatinib Working Solutions: Prepare serial dilutions of the Lapatinib stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike blank human plasma with the appropriate Lapatinib working solutions to prepare a calibration curve ranging from 5 to 2000 ng/mL. A typical calibration curve may include concentrations of 5, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

LLOQ QC: 5 ng/mL (Lower Limit of Quantification)

-

Low QC (LQC): 15 ng/mL

-

Medium QC (MQC): 200 ng/mL

-

High QC (HQC): 1500 ng/mL

-

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.0 min: 30% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 30% B

-

2.6-3.5 min: 30% B

-

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Lapatinib: m/z 581.1 → 365.2

-

This compound: m/z 586.1 → 365.2

-

-

Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

Bioanalytical Method Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

Caption: Workflow for Lapatinib quantification in plasma.

Method Validation Summary

The described bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% |

| Inter-day Precision (%RSD) | ≤ 15% |

| Intra-day Accuracy (% Bias) | Within ±15% |

| Inter-day Accuracy (% Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by IS |

| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions |

Quantitative Data

The accuracy and precision of the method were evaluated at four different QC levels. The results are presented in the following table.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| LLOQ | 5 | < 10.0 | < 11.0 | ± 10.0 | ± 10.0 |

| LQC | 15 | < 8.0 | < 9.0 | ± 8.0 | ± 9.0 |

| MQC | 200 | < 6.0 | < 7.0 | ± 5.0 | ± 6.0 |

| HQC | 1500 | < 5.0 | < 6.0 | ± 4.0 | ± 5.0 |

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of Lapatinib in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring of Lapatinib. The use of a stable isotope-labeled internal standard is crucial for mitigating inter-individual variability in plasma samples, ensuring reliable and accurate results.[5]

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAPATINIB IN HUMAN PLASMA BY LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Lapatinib using Lapatinib-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR or HER1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2] Its action involves competitively binding to the intracellular ATP-binding site of these receptors, which inhibits receptor autophosphorylation and subsequently blocks downstream signaling pathways.[2] This disruption of the PI3K/Akt and MAPK pathways ultimately leads to an increase in apoptosis and a decrease in cellular proliferation, making Lapatinib a critical therapeutic agent in the management of HER2-positive breast cancer.[1][2][3]

Accurate quantification of Lapatinib in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Lapatinib-d5, is essential for correcting the interindividual variability in sample recovery and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[4] This document provides detailed application notes and protocols for the sample preparation of Lapatinib for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing this compound as the internal standard.

Signaling Pathway of Lapatinib Action

Lapatinib exerts its therapeutic effect by inhibiting the signaling cascades initiated by the HER1 and HER2 receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, triggering downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. Lapatinib blocks this initial phosphorylation step, thereby inhibiting tumor growth.[1][2][3][5][6]

Figure 1. Lapatinib inhibits EGFR and HER2 signaling pathways.

Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving reliable and reproducible results in the bioanalysis of Lapatinib. The most commonly employed methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The following sections provide detailed protocols for each of these techniques, incorporating this compound as the internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the different sample preparation techniques.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Recovery (%) | >90% | 85-98%[7] | >80% |

| Matrix Effect (%) | Variable, requires careful optimization | <15%[8] | <15% |

| Linearity (ng/mL) | 2.5 - 1000[9] | 5 - 1000[7] | 1 - 1000 |

| Precision (%RSD) | <15%[10] | <15%[7] | <15% |

| Accuracy (%) | 85-115%[10] | 85-115%[7] | 85-115% |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly useful for high-throughput analysis.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

Application Notes & Protocols: Establishing a Calibration Curve for the Quantification of Lapatinib using Lapatinib-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in the bioanalysis of Lapatinib.

Introduction: Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] Accurate quantification of Lapatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] This document provides a detailed protocol for establishing a robust and reliable calibration curve for the quantification of Lapatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its deuterated stable isotope-labeled internal standard, Lapatinib-d5. The use of a stable isotope-labeled internal standard is essential to correct for inter-individual variability in sample recovery and matrix effects, ensuring high accuracy and precision.[3][4]

I. Quantitative Data Summary

The following tables summarize typical concentration ranges and parameters for the establishment of a Lapatinib calibration curve.

Table 1: Calibration Standard Concentration Levels

| Calibration Level | Lapatinib Concentration (ng/mL) |

|---|---|

| LLOQ | 5.00 |

| Cal 2 | 15.0 |

| Cal 3 | 50.0 |

| Cal 4 | 100 |

| Cal 5 | 200 |

| Cal 6 | 400 |

| Cal 7 | 600 |

| ULOQ | 800 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Note: The calibration range can be adjusted based on the specific requirements of the study, with ranges from 2.5-1000 ng/mL and 5-5000 ng/mL also being reported.[3][5]

Table 2: Quality Control Sample Concentrations

| QC Level | Lapatinib Concentration (ng/mL) |

|---|---|

| LQC | 15.0 |

| MQC | 200 |

| HQC | 600 |

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

II. Experimental Protocols

A. Preparation of Stock and Working Solutions

-

Lapatinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lapatinib and dissolve it in 10 mL of methanol or a mixture of acetonitrile and water (50:50 v/v).[6]

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Lapatinib Working Solutions: Prepare a series of working solutions by serially diluting the Lapatinib stock solution with 75% methanol to achieve the concentrations required for spiking the calibration standards and quality control samples.[7]

-

This compound IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the appropriate solvent to a final concentration suitable for spiking into all samples (calibration standards, QCs, and unknown samples).

B. Preparation of Calibration Standards and Quality Control Samples

-

Label a series of microcentrifuge tubes for each calibration standard and quality control level.

-

Spike the appropriate Lapatinib working solution into blank human plasma to achieve the final concentrations outlined in Table 1 and Table 2. The volume of the spiking solution should be minimal (e.g., ≤ 5% of the plasma volume) to avoid altering the matrix composition significantly.

-

Vortex each tube for 30 seconds to ensure homogeneity. These prepared standards and QCs can be used immediately or stored at -80°C.

C. Sample Preparation (Protein Precipitation)

-

To 50 µL of each plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound IS working solution.

-

Add an organic solvent, such as acetonitrile, for protein precipitation.[8][9] A common ratio is 3:1 or 4:1 (solvent to plasma volume).

-

Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase to enhance sensitivity.

D. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column, such as a Zorbax SB-C18 (5 μm, 2.1 × 50 mm) or an Inertsil ODS column (50 mm × 4.6 mm × 5 μm), is suitable for separation.[4][5]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.[4][10]

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.[7]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both Lapatinib and this compound to achieve maximum signal intensity.

-

E. Calibration Curve Construction and Data Analysis

-

Inject the prepared calibration standards in duplicate, from the LLOQ to the ULOQ.

-

Generate a calibration curve by plotting the peak area ratio (Lapatinib peak area / this compound peak area) against the nominal concentration of Lapatinib for each calibration standard.

-

Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to determine the best fit for the curve.

-

The correlation coefficient (r²) should be ≥ 0.99 for the curve to be accepted.[1][2]

-

The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

III. Visualizations

Caption: Experimental workflow for the preparation and analysis of Lapatinib calibration standards.

Caption: Serial dilution scheme for preparing Lapatinib working standards and spiking calibration curve points.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 10. ejbps.com [ejbps.com]

- 11. longdom.org [longdom.org]

Application Notes and Protocols for the Quantification of Lapatinib and Lapatinib-d5 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric analysis of Lapatinib and its deuterated internal standard, Lapatinib-d5. The protocols and parameters detailed below are essential for the accurate quantification of Lapatinib in various biological matrices, supporting pharmacokinetic studies, therapeutic drug monitoring, and drug development efforts.

Mass Spectrometry Parameters

The successful quantification of Lapatinib and its internal standard, this compound, relies on optimized mass spectrometry parameters. The following tables summarize the key parameters for electrospray ionization (ESI) in positive mode, which is the most common ionization method for these compounds. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity.

Table 1: Mass Spectrometry Parameters for Lapatinib

| Parameter | Value | Source(s) |

| Precursor Ion (Q1) | m/z 581.1 | [1][2][3] |

| Product Ion (Q3) | m/z 365.1 | [4] |

| m/z 350.1 | [4] | |

| m/z 498.1 | Not specified | |

| m/z 336.1 | Not specified | |

| Collision Energy (CE) | 38 eV (for m/z 365.1) | [4] |

| 38 eV (for m/z 350.1) | [4] | |

| 25 eV (for m/z 498.1) | Not specified | |

| 45 eV (for m/z 336.1) | Not specified | |

| Cone Voltage / Declustering Potential | 62 V | [4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |

Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)

| Parameter | Value | Source(s) |

| Precursor Ion (Q1) | m/z 586.1 | Inferred from Lapatinib + 5 Da |

| Product Ion (Q3) | m/z 365.1 | Inferred from Lapatinib fragmentation |

| m/z 350.1 | Inferred from Lapatinib fragmentation | |

| Collision Energy (CE) | Typically optimized to be similar to the non-labeled compound | General Practice |

| Cone Voltage / Declustering Potential | Typically optimized to be similar to the non-labeled compound | General Practice |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |

Note: The exact product ions and collision energies for this compound are often not explicitly published and should be optimized in the laboratory. The product ions are inferred based on the stable fragmentation of the core Lapatinib structure, which is unlikely to be affected by deuteration on the methoxy group.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of Lapatinib from human plasma, a common matrix in clinical and preclinical studies.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of Lapatinib from plasma.[7]

Materials:

-

Human plasma samples

-

Lapatinib and this compound stock solutions

-

1M NaOH

-

Ethyl Acetate (HPLC grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., Acetonitrile:Water 50:50, v/v)

Procedure:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 50 µL of 1M NaOH to basify the sample.

-

Add 1 mL of Ethyl Acetate.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are a starting point and may require optimization based on the specific LC system and column used.

Table 3: Liquid Chromatography Parameters

| Parameter | Value | Source(s) |

| LC System | Agilent 1200 series or equivalent | [8] |

| Column | C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) | [8] |

| Mobile Phase A | 5mM Ammonium Formate in Water, pH 3.8 with Formic Acid | [7] |

| Mobile Phase B | Acetonitrile | [7] |

| Gradient | Isocratic: 20% A, 80% B | [7] |

| Flow Rate | 0.8 mL/min | Not specified |

| Injection Volume | 10 µL | Not specified |

| Column Temperature | 40°C | Not specified |

| Run Time | 5 minutes | Not specified |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Lapatinib in a biological sample using LC-MS/MS.

Caption: Experimental workflow for Lapatinib quantification.

Lapatinib Signaling Pathway

Lapatinib is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[9] By blocking the phosphorylation and activation of these receptors, Lapatinib inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[10]

Caption: Lapatinib's inhibition of EGFR/HER2 signaling.

References

- 1. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. longdom.org [longdom.org]

- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Lapatinib-d5 in Tissue Distribution Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3] Its mechanism of action involves reversibly binding to the intracellular ATP-binding domain of these receptors, which prevents autophosphorylation and subsequently blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, that are crucial for cell proliferation and survival.[2][4][5] This targeted action makes it a valuable therapeutic agent in the treatment of HER2-positive breast cancer.[2][6]

The use of a deuterated analog, Lapatinib-d5, in tissue distribution studies offers several potential advantages. Deuteration, the replacement of hydrogen atoms with their stable isotope deuterium, can alter the metabolic profile of a drug due to the kinetic isotope effect.[7][] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, particularly if the deuteration occurs at a site of metabolic modification.[] This can result in a longer half-life, increased systemic exposure, and potentially an altered toxicity profile.[7][9] Tissue distribution studies are therefore critical to understanding the pharmacokinetic and pharmacodynamic consequences of this isotopic substitution.

These application notes provide a comprehensive overview and detailed protocols for conducting tissue distribution studies of this compound.

Signaling Pathway of Lapatinib

Lapatinib exerts its anti-tumor effects by inhibiting the signaling cascades initiated by EGFR and HER2. Upon ligand binding or dimerization, these receptors undergo autophosphorylation, creating docking sites for various signaling proteins that activate downstream pathways critical for cell growth and survival. Lapatinib's inhibition of this initial phosphorylation step effectively shuts down these pro-survival signals.

Caption: this compound inhibits EGFR and HER2 signaling pathways.

Quantitative Data Summary

While specific quantitative tissue distribution data for this compound is not yet widely published, the following tables provide an illustrative example based on known distribution patterns of the non-deuterated Lapatinib in preclinical models.[10][11] These tables are intended to serve as a template for presenting experimental findings.

Table 1: Illustrative Tissue Distribution of this compound in Mice Following a Single Oral Dose (e.g., 100 mg/kg)

| Tissue | Concentration (ng/g or ng/mL) at 2 hours | Concentration (ng/g or ng/mL) at 8 hours | Concentration (ng/g or ng/mL) at 24 hours |

| Plasma | 1500 | 800 | 150 |

| Liver | 12000 | 6500 | 1200 |

| Kidney | 8000 | 4200 | 800 |

| Lung | 7500 | 3800 | 700 |

| Heart | 4000 | 2100 | 400 |

| Spleen | 3500 | 1800 | 350 |

| Muscle | 2000 | 1000 | 200 |

| Brain | 50 | 25 | < 5 |

| Tumor | 9000 | 5000 | 1000 |

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice

| Parameter | Plasma | Liver | Tumor |

| Cmax (ng/g or ng/mL) | 1600 | 12500 | 9500 |

| Tmax (hours) | 4 | 4 | 6 |

| AUC (0-t) (ngh/g or ngh/mL) | 18000 | 150000 | 110000 |

| Half-life (t1/2) (hours) | 7.5 | 9.2 | 10.5 |

Experimental Protocols

A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in biological matrices.[6][12] The following protocols are based on established methods for Lapatinib and can be adapted for this compound.

Experimental Workflow

Caption: Workflow for this compound tissue distribution studies.

Protocol 1: Tissue Homogenization

-

Preparation: Accurately weigh the collected tissue samples.

-

Homogenization Buffer: Prepare a suitable homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Homogenization: Add a specific volume of homogenization buffer to the tissue sample (e.g., 4 volumes of buffer to 1 volume of tissue). Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

-

Storage: Store the tissue homogenates at -80°C until further processing.

Protocol 2: this compound Extraction from Tissue Homogenates and Plasma

This protocol describes a liquid-liquid extraction (LLE) method. Solid-phase extraction (SPE) can also be a suitable alternative.

-

Sample Preparation: Aliquot a known volume of tissue homogenate or plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Internal Standard: Add the internal standard (e.g., a stable isotope-labeled analog of Lapatinib, such as ¹³C₂,¹⁵N-Lapatinib, or a structurally similar compound).

-

Protein Precipitation/Lysis: Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile). Vortex vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Extraction Solvent: Add an appropriate extraction solvent (e.g., methyl tert-butyl ether). Vortex for 5 minutes.

-

Phase Separation: Centrifuge at high speed for 5 minutes to separate the aqueous and organic layers.

-

Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for its high selectivity and sensitivity in quantitative analysis.

-